prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a fused bicyclic scaffold with multiple substituents. Key structural attributes include:
- Core structure: A pyrido[2,3-d]pyrimidine system with two dioxo groups at positions 2 and 4.
- Substituents: Prop-2-en-1-yl (allyl) ester at position 6, which may act as a prodrug moiety to enhance bioavailability. 4-(Methoxycarbonyl)phenyl group at position 5, introducing an electron-withdrawing aromatic substituent. Three methyl groups at positions 1, 3, and 7, which likely improve metabolic stability by steric hindrance.
Properties
IUPAC Name |
prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-6-11-31-21(28)15-12(2)23-18-17(19(26)25(4)22(29)24(18)3)16(15)13-7-9-14(10-8-13)20(27)30-5/h6-10,16,23H,1,11H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDBDKFABJMYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)C(=O)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Properties
Pyrido[2,3-d]pyrimidines exhibit a range of pharmacological properties that make them valuable in drug development. The specific compound discussed has shown promise in several areas:
- Anticancer Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidines can act as potent anticancer agents. These compounds have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation and survival. For example, studies have demonstrated that certain pyrido[2,3-d]pyrimidine derivatives can induce apoptosis in various cancer cell lines by targeting specific kinases involved in cell signaling pathways .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibiting DHFR can lead to reduced proliferation of cancer cells . Additionally, some studies suggest activity against other targets such as tyrosine kinases .
- Cytotoxicity Against Tumor Cells : In vitro studies have shown that prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exhibits cytotoxic effects against various human cancer cell lines. This cytotoxicity is attributed to its ability to interfere with cellular metabolism and induce cell cycle arrest .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups that enhance its biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring or the pyrido[2,3-d]pyrimidine core can significantly affect the compound’s potency and selectivity against different biological targets .
Case Studies
Case Study 1: Inhibition of Cancer Cell Growth
A study published in a peer-reviewed journal reported the synthesis of several pyrido[2,3-d]pyrimidine derivatives and their evaluation as anticancer agents. The results showed that specific modifications to the methoxycarbonyl group enhanced the compounds' ability to inhibit tumor growth in vitro and in vivo models .
Case Study 2: Targeting Kinases
Another investigation focused on the mechanism by which these compounds inhibit kinase activity. The study revealed that certain derivatives could effectively bind to the ATP-binding site of kinases involved in cancer progression. This binding was associated with a decrease in downstream signaling pathways that promote cell survival and proliferation .
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 4-(methoxycarbonyl)phenyl group distinguishes it from analogs with simpler aryl or alkyl groups (e.g., ’s 3-methylphenyl).
- Ester vs. Carboxylic Acid : Unlike ’s carboxylic acid derivatives, the allyl ester in the target compound may improve membrane permeability, acting as a prodrug that hydrolyzes in vivo to the active acid .
- Methyl Group Positioning: The 1,3,7-trimethyl configuration offers steric protection against oxidative metabolism compared to mono- or dimethylated analogs .
Key Insights :
- Antibacterial Potential: The allyl ester in the target compound may mimic the pharmacokinetic advantages of ’s vinyl derivatives, though hydrolysis to a carboxylic acid is likely required for activity.
- Anticancer Mechanisms : The 4-(methoxycarbonyl)phenyl group may enhance DNA intercalation or kinase inhibition compared to methylphenyl analogs () .
- Metabolic Stability: The 1,3,7-trimethyl configuration may reduce cytochrome P450-mediated degradation, extending half-life relative to non-methylated derivatives .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Properties
Implications :
- The target compound’s higher LogP suggests better membrane penetration but may require formulation adjustments for aqueous solubility.
- Metabolic stability could translate to longer in vivo half-life compared to ’s derivatives.
Biological Activity
The compound prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₉N₃O₅
- Molecular Weight : 357.36 g/mol
Structural Characteristics
The compound features a pyrido[2,3-d]pyrimidine core with multiple substituents that influence its biological activity. The presence of the methoxycarbonyl group and the prop-2-en-1-yl moiety are critical for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which is implicated in cancer cell proliferation.
Inhibitory Activity Against eEF-2K
A study reported that certain pyrido[2,3-d]pyrimidine derivatives exhibited IC₅₀ values ranging from 420 nM to 930 nM against eEF-2K in MDA-MB-231 breast cancer cells. These findings suggest that modifications to the core structure can significantly enhance inhibitory potency .
Enzyme Inhibition
The compound's derivatives have been evaluated for their ability to inhibit various enzymes:
- Tyrosinase Inhibition : Some derivatives have shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural features:
- Substituents : The presence of specific substituents at designated positions on the pyrido[2,3-d]pyrimidine ring has been shown to enhance activity.
- Functional Groups : The methoxycarbonyl group appears to play a significant role in modulating the biological effects of the compound.
Study 1: Synthesis and Evaluation of Derivatives
In a comprehensive study on pyrido[2,3-d]pyrimidine derivatives, researchers synthesized multiple compounds and evaluated their anticancer properties. Among these, one derivative demonstrated substantial inhibition of eEF-2K with an IC₅₀ of 420 nM in vitro . The study emphasized the importance of structural modifications in enhancing bioactivity.
Study 2: Tyrosinase Inhibition
Another investigation focused on the tyrosinase inhibitory activity of related compounds. One derivative exhibited an IC₅₀ value of 0.0433 µM against monophenolase activity and 0.28 µM against diphenolase activity, indicating strong potential for therapeutic applications in skin disorders .
Table 1: Biological Activities of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target | IC₅₀ (nM) | Remarks |
|---|---|---|---|
| Compound 6 | eEF-2K | 420 | Significant anticancer activity |
| Compound 9 | eEF-2K | 930 | Moderate anticancer activity |
| Compound A | Tyrosinase | 43.3 | Strong inhibitor for monophenolase |
| Compound B | Tyrosinase | 280 | Strong inhibitor for diphenolase |
Table 2: Structure-Activity Relationships
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| R1 | Methoxycarbonyl | Increased potency |
| R2 | Prop-2-en-1-yl | Enhanced binding |
| R3 | Methyl | Variable effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
